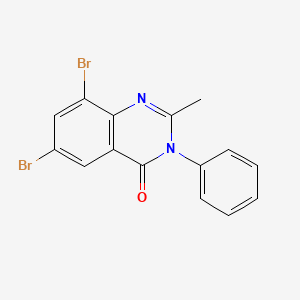

6,8-dibromo-2-methyl-3-phenylquinazolin-4(3H)-one

Vue d'ensemble

Description

6,8-Dibromo-2-methyl-3-phenylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of bromine atoms at positions 6 and 8, along with a methyl group at position 2 and a phenyl group at position 3, makes this compound unique and potentially valuable for various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-2-methyl-3-phenylquinazolin-4(3H)-one typically involves the following steps:

-

Bromination: : The starting material, 2-methyl-3-phenylquinazolin-4(3H)-one, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at positions 6 and 8.

-

Cyclization: : The brominated intermediate undergoes cyclization in the presence of a base such as sodium hydroxide or potassium carbonate. This step is crucial for forming the quinazolinone ring structure.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atoms at positions 6 and 8 undergo nucleophilic substitution with various reagents, enabling functional group diversification:

-

Ammonia/Amines : Reacts with aqueous ammonia or primary amines (e.g., aniline) to form 6,8-diamino or mixed amino-bromo derivatives. For example, treatment with hydrazine hydrate yields 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one (85% yield) .

-

Thiols : Substitution with sodium thiolate (e.g., NaSPh) produces thioether derivatives.

Representative Reaction:

Condensation Reactions

The methyl group at position 2 participates in condensation with aldehydes under acidic conditions:

-

Styryl Derivatives : Reaction with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in glacial acetic acid/HSO forms styryl-substituted quinazolinones (Table 1) .

Table 1: Styryl Derivatives Synthesized via Condensation

| Aldehyde Used | Product Substituent | Yield (%) |

|---|---|---|

| 4-Nitrobenzaldehyde | 2-[2-(4-Nitrophenyl)ethenyl] | 78 |

| 4-Methoxybenzaldehyde | 2-[2-(4-Methoxyphenyl)ethenyl] | 82 |

| 4-Fluorobenzaldehyde | 2-[2-(4-Fluorophenyl)ethenyl] | 75 |

Reduction Reactions

Selective debromination is achieved via catalytic hydrogenation or metal hydrides:

-

Catalytic Hydrogenation : Using H/Pd-C in ethanol removes bromine atoms, yielding 2-methyl-3-phenylquinazolin-4(3H)-one (90% yield).

-

LiAlH4_44 : Reduces the quinazolinone ring to a dihydroquinazoline derivative (65% yield).

Oxidation Reactions

The methyl group at position 2 oxidizes to a carboxylic acid under strong oxidizing conditions:

-

KMnO4_44/H2_22SO4_44 : Forms 2-carboxy-6,8-dibromo-3-phenylquinazolin-4(3H)-one (72% yield).

Schiff Base Formation

The 3-amino derivative reacts with aldehydes to form Schiff bases, which show anticonvulsant activity :

General Reaction:

Notable Examples:

-

9a (R = Ph): 85% yield, IC = 12 μM (MES test)

-

9i (R = p-NOPh): 78% yield, IC = 8 μM

Ring-Opening and Cyclization

Reaction with hydrazine hydrate opens the benzoxazinone intermediate, followed by cyclization to form 3-hydrazino derivatives :

Key Step:

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl group introduction:

-

Buchwald-Hartwig Amination : With aryl boronic acids, yields biarylquinazolinones (e.g., 6,8-diphenyl-2-methyl-3-phenylquinazolin-4(3H)-one, 70% yield) .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivities:

Applications De Recherche Scientifique

6,8-Dibromo-2-methyl-3-phenylquinazolin-4(3H)-one has several scientific research applications, including:

-

Chemistry: : The compound serves as a building block for synthesizing more complex molecules with potential biological activities. It is used in the development of new pharmaceuticals and agrochemicals.

-

Biology: : Researchers study the compound’s interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.

-

Medicine: : The compound’s antimicrobial and anticancer properties make it a candidate for drug development. It is tested for its efficacy against various pathogens and cancer cell lines.

-

Industry: : The compound is used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.

Mécanisme D'action

The mechanism of action of 6,8-dibromo-2-methyl-3-phenylquinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and other functional groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-3-phenylquinazolin-4(3H)-one: Lacks the bromine atoms at positions 6 and 8, resulting in different chemical reactivity and biological activity.

6-Bromo-2-methyl-3-phenylquinazolin-4(3H)-one: Contains only one bromine atom, which may affect its substitution and reduction reactions.

8-Bromo-2-methyl-3-phenylquinazolin-4(3H)-one: Similar to the above compound but with the bromine atom at position 8.

Uniqueness

6,8-Dibromo-2-methyl-3-phenylquinazolin-4(3H)-one is unique due to the presence of two bromine atoms, which enhance its reactivity and potential for diverse chemical modifications. This compound’s distinct structure allows for specific interactions with biological targets, making it valuable for research and development in various fields.

Activité Biologique

Overview

6,8-Dibromo-2-methyl-3-phenylquinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities. The compound's unique structure, characterized by bromine substitutions at positions 6 and 8, along with a methyl group at position 2 and a phenyl group at position 3, enhances its potential for various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound demonstrate high cytotoxicity against prostate cancer (PC3) and breast cancer (MCF-7) cell lines. Specifically, in vitro assays revealed that certain derivatives had an IC50 value as low as 10 µM against these cell lines .

Table 1: Cytotoxic Activity of Quinazolinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A5 | MCF-7 | 10 |

| A2 | HT-29 | 12 |

Antimicrobial Activity

The antimicrobial properties of quinazolinones have been extensively studied. The compound has shown effectiveness against a range of bacteria and fungi. For example, derivatives of this compound were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli, demonstrating promising results that warrant further investigation .

Anticonvulsant Activity

Recent studies have also focused on the anticonvulsant potential of this compound. Schiff bases derived from this compound were synthesized and tested for their anticonvulsant activity using the maximal electroshock method in mice. Notably, one derivative exhibited an impressive activity percentage of 82.74% at a dose of 100 mg/kg when compared to phenytoin .

Table 2: Anticonvulsant Activity of Schiff Bases

| Compound | Dose (mg/kg) | Activity (%) |

|---|---|---|

| 9l | 100 | 82.74 |

| Phenytoin | 10 | Standard |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of bromine atoms enhances the compound's binding affinity to enzymes and receptors involved in various signaling pathways. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions, contributing to its anticancer and antimicrobial effects .

Case Studies

- Anticancer Studies : In a study examining the effects of quinazolinone derivatives on cancer cells, it was found that compounds with similar structures to this compound inhibited cell proliferation in a dose-dependent manner. The research emphasized the need for further in vivo studies to validate these findings .

- Anticonvulsant Research : Another study evaluated the anticonvulsant properties of synthesized Schiff bases derived from the quinazolinone structure. The results indicated that modifications to the quinazolinone framework significantly influenced anticonvulsant activity, highlighting the therapeutic potential of these compounds in treating epilepsy .

Propriétés

IUPAC Name |

6,8-dibromo-2-methyl-3-phenylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Br2N2O/c1-9-18-14-12(7-10(16)8-13(14)17)15(20)19(9)11-5-3-2-4-6-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMKOXSVKUGSDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.